molecular formula C6H14O6 B1215160 Hexitol CAS No. 45007-61-2

Hexitol

Cat. No.: B1215160
CAS No.: 45007-61-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-UHFFFAOYSA-N
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Description

Hexitol, also known as hexanehexol, is a polyhydric alcohol with the molecular formula C6H14O6. It is a sugar alcohol derived from hexose sugars and is commonly found in nature. This compound is known for its sweet taste and is used in various applications, including food, pharmaceuticals, and cosmetics.

Mechanism of Action

Target of Action

Hexitol primarily targets nucleic acids, specifically RNA sequences or target proteins . It is extensively used in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .

Mode of Action

This compound interacts with its targets by forming thermodynamically and metabolically stable helical structures via self- or cross-pairing with natural complements . This interaction modulates gene expression or impedes protein function .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the degradation of hexitols in bacteria . The hexitols enter the cell via a specific phosphotransferase system, and the first intracellular species is the 6-phospho-derivative . This sugar alcohol phosphate then becomes the substrate for a dehydrogenase that oxidizes its 2-alcohol group to a keto group .

Pharmacokinetics

It is known that chemically modified nucleic acids like this compound face challenges such as high renal filtration rates leading to quick excretion, and sensitivity to cellular nucleases contributing to rapid degradation .

Result of Action

The result of this compound’s action is the modulation of gene expression or the impediment of protein function . This can have significant effects at the molecular and cellular levels, driving many advances in biotechnology and medicine .

Action Environment

The action of this compound is influenced by environmental factors. For instance, this compound nucleic acid (HNA) has shown remarkable stability in vitro as well as low toxicity of the monomers in cell cultures . .

Biochemical Analysis

Biochemical Properties

Hexitol plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is phosphorylated by specific phosphotransferase systems upon entering bacterial cells, resulting in this compound-6-phosphate . This phosphorylated form is then acted upon by dehydrogenases, which oxidize the alcohol group to a keto group, producing intermediates that enter central metabolic pathways . These interactions highlight the importance of this compound in energy production and metabolic regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound serves as a carbon and energy source, supporting growth and proliferation . It also affects the expression of genes involved in carbohydrate metabolism, thereby modulating the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by altering the levels of key metabolites and intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, this compound-6-phosphate binds to dehydrogenases, facilitating the oxidation of the alcohol group to a keto group . This reaction is crucial for the subsequent entry of this compound-derived intermediates into central metabolic pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of alditols and the central metabolic pathways of glycolysis and gluconeogenesis . It interacts with enzymes such as this compound dehydrogenases and phosphotransferases, which facilitate its conversion into key metabolic intermediates. These interactions influence the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In bacterial cells, this compound enters via phosphotransferase systems, which phosphorylate it to this compound-6-phosphate . This phosphorylated form is then distributed to various cellular compartments, where it participates in metabolic reactions. The localization and accumulation of this compound can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexitol can be synthesized through the hydrogenation of hexose sugars such as glucose and fructose. The process involves the reduction of the aldehyde or ketone group in the sugar molecule to a hydroxyl group. This reaction is typically carried out in the presence of a metal catalyst, such as nickel, under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of glucose. The process involves dissolving glucose in water and then subjecting it to hydrogen gas in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures (around 120-150°C) and high pressures (50-100 atm) to achieve high yields of this compound.

Chemical Reactions Analysis

Types of Reactions: Hexitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form hexaric acid using strong oxidizing agents such as nitric acid.

    Reduction: this compound can be reduced to form hexane using hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens, using appropriate reagents.

Major Products Formed:

    Oxidation: Hexaric acid

    Reduction: Hexane

    Substitution: Halogenated hexitols

Scientific Research Applications

Hexitol has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a starting material for the synthesis of various chemical compounds.
  • Employed in the study of stereochemistry and conformational analysis.

Biology:

  • Utilized in the development of biomolecules and biopolymers.
  • Acts as a cryoprotectant in biological samples.

Medicine:

  • Used as an excipient in pharmaceutical formulations.
  • Investigated for its potential use in drug delivery systems.

Industry:

  • Employed as a sweetener in food products.
  • Used in the production of cosmetics and personal care products.

Comparison with Similar Compounds

Hexitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it has unique properties that make it distinct:

    Sorbitol: Similar in structure to this compound but has different stereochemistry.

    Mannitol: Another hexose-derived sugar alcohol with different physical properties.

    Xylitol: A pentose-derived sugar alcohol with a different molecular structure.

This compound’s unique combination of chemical stability, sweetness, and biocompatibility makes it a valuable compound in various applications.

Properties

IUPAC Name

hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2
Record name Hexitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45007-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mannitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Iditol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Sorbitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydroxyhexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dulcitol
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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